molecular formula C37H34F5N7O3 B10836114 Pyrrolo[2,3-d]pyrimidine derivative 22

Pyrrolo[2,3-d]pyrimidine derivative 22

Cat. No.: B10836114
M. Wt: 719.7 g/mol
InChI Key: TYFKEORPONMRPY-UHFFFAOYSA-N
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Description

Pyrrolo[2,3-d]pyrimidine derivative 22 is a member of the pyrrolo[2,3-d]pyrimidine family, which is known for its diverse pharmacological properties. These compounds are characterized by a fused ring system that combines pyrrole and pyrimidine structures. Pyrrolo[2,3-d]pyrimidine derivatives have shown significant potential in various therapeutic areas, particularly in cancer treatment, due to their ability to interact with multiple biological targets .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of pyrrolo[2,3-d]pyrimidine derivatives typically involves multi-step reactions. One common method includes the use of microwave-assisted reactions, which have been shown to be efficient and robust. For instance, the synthesis of pyrrolo[2,3-d]pyrimidine derivatives containing chlorine atoms in specific positions can be achieved using microwave techniques . Another method involves Cu-catalyzed reactions, where CuCl and 6-methylpicolinic acid are used as a catalytic system .

Industrial Production Methods: Industrial production of pyrrolo[2,3-d]pyrimidine derivatives often employs scalable synthetic routes that ensure high yields and purity. The use of microwave-assisted synthesis and Cu-catalyzed reactions are particularly favored due to their efficiency and reproducibility .

Chemical Reactions Analysis

Types of Reactions: Pyrrolo[2,3-d]pyrimidine derivatives undergo various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure to enhance its pharmacological properties.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Pyrrolo[2,3-d]pyrimidine derivatives have a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of pyrrolo[2,3-d]pyrimidine derivatives involves their interaction with multiple biological targets. These compounds can inhibit signal transduction pathways that are crucial for cell proliferation, migration, and angiogenesis. They exert their effects through various mechanisms, including the arrest of the cell cycle, induction of apoptosis, and inhibition of cell migration and metastasis . Molecular targets include enzymes such as kinases, which play a critical role in cancer cell survival and proliferation .

Properties

Molecular Formula

C37H34F5N7O3

Molecular Weight

719.7 g/mol

IUPAC Name

8-cyclopropyl-6-fluoro-4-[5-fluoro-2-(hydroxymethyl)-3-[6-[5-[[4-(2,2,2-trifluoroethyl)piperazin-1-yl]methyl]pyridin-2-yl]-7H-pyrrolo[2,3-d]pyrimidin-4-yl]phenyl]-2,3-dihydro-1,4-benzoxazepin-5-one

InChI

InChI=1S/C37H34F5N7O3/c38-24-13-25(27(18-50)31(14-24)49-9-10-52-32-12-23(22-2-3-22)11-28(39)33(32)36(49)51)34-26-15-30(46-35(26)45-20-44-34)29-4-1-21(16-43-29)17-47-5-7-48(8-6-47)19-37(40,41)42/h1,4,11-16,20,22,50H,2-3,5-10,17-19H2,(H,44,45,46)

InChI Key

TYFKEORPONMRPY-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2=CC3=C(C(=C2)F)C(=O)N(CCO3)C4=CC(=CC(=C4CO)C5=C6C=C(NC6=NC=N5)C7=NC=C(C=C7)CN8CCN(CC8)CC(F)(F)F)F

Origin of Product

United States

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